molecular weight and formula of benzyl 4-azidopiperidine-1-carboxylate
molecular weight and formula of benzyl 4-azidopiperidine-1-carboxylate
An In-depth Technical Guide to Benzyl 4-Azidopiperidine-1-carboxylate: Synthesis, Characterization, and Applications
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of benzyl 4-azidopiperidine-1-carboxylate, a versatile bifunctional molecule of significant interest in medicinal chemistry and drug development. The document details its physicochemical properties, outlines a robust synthetic protocol, describes standard analytical characterization methods, and explores its primary applications as a key building block. The guide emphasizes the strategic importance of the azide moiety for bioorthogonal "click chemistry" applications and the relevance of the N-benzyl-piperidine scaffold in creating complex molecular architectures for targeted therapeutics. Crucially, this guide also provides an in-depth review of the necessary safety protocols for handling this energetic compound.
Introduction: The Strategic Value of a Bifunctional Scaffold
In the landscape of modern drug discovery, the piperidine ring is a privileged scaffold, forming the core of numerous FDA-approved pharmaceuticals.[1] Its three-dimensional structure and favorable physicochemical properties make it an ideal building block for engaging with biological targets. The N-benzylpiperidine motif, in particular, is frequently utilized by medicinal chemists to fine-tune efficacy and ADME (absorption, distribution, metabolism, and excretion) properties, often providing crucial cation-π interactions with target proteins.[2]
Benzyl 4-azidopiperidine-1-carboxylate leverages this established scaffold by introducing a highly versatile functional group: the azide. The azide group is the linchpin of one of the most powerful reaction classes in chemical biology, "click chemistry."[3] Specifically, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) allow for the efficient and specific covalent ligation of the piperidine core to other molecules, such as fluorescent probes, biomolecules, or other pharmacophores, under mild, biocompatible conditions.[4][] This dual functionality makes benzyl 4-azidopiperidine-1-carboxylate a powerful tool for researchers in drug development, enabling applications from fragment-based drug design to the synthesis of targeted drug conjugates.
Physicochemical and Spectroscopic Data
A thorough understanding of the core properties of benzyl 4-azidopiperidine-1-carboxylate is fundamental to its effective use.
Core Compound Data
The following table summarizes the key identifiers and calculated physicochemical parameters for the molecule.
| Property | Value |
| IUPAC Name | benzyl 4-azidopiperidine-1-carboxylate |
| Molecular Formula | C₁₃H₁₆N₄O₂ |
| Molecular Weight | 260.29 g/mol |
| Exact Mass | 260.12733 Da |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 5 (N and O atoms) |
| Rotatable Bond Count | 3 |
| Topological Polar Surface Area (TPSA) | 75.39 Ų |
| logP (Predicted) | 1.95 |
Predicted Spectroscopic Data
The following data are predicted based on the analysis of structurally similar compounds and standard spectroscopic principles.[6][7]
| Technique | Expected Characteristics |
| ¹H NMR (500 MHz, CDCl₃) | δ 7.30-7.40 (m, 5H, Ar-H), δ 5.15 (s, 2H, O-CH₂-Ph), δ 4.00-4.20 (m, 2H, piperidine H-2e, H-6e), δ 3.70-3.85 (m, 1H, piperidine H-4), δ 3.00-3.20 (m, 2H, piperidine H-2a, H-6a), δ 1.85-2.00 (m, 2H, piperidine H-3e, H-5e), δ 1.60-1.75 (m, 2H, piperidine H-3a, H-5a) |
| ¹³C NMR (125 MHz, CDCl₃) | δ 155.0 (C=O), δ 136.5 (Ar-C), δ 128.5 (Ar-CH), δ 128.0 (Ar-CH), δ 127.8 (Ar-CH), δ 67.5 (O-CH₂-Ph), δ 58.0 (C-N₃), δ 43.5 (piperidine C-2, C-6), δ 33.0 (piperidine C-3, C-5) |
| FT-IR (neat) | ~2100 cm⁻¹ (strong, sharp, N₃ stretch), ~1700 cm⁻¹ (strong, C=O stretch of carbamate), ~3000-2850 cm⁻¹ (C-H stretch), ~1600, 1495 cm⁻¹ (C=C aromatic stretch) |
| Mass Spec. (ESI-MS) | m/z = 261.13 [M+H]⁺, 283.11 [M+Na]⁺ |
Synthesis and Purification: A Practical Protocol
The synthesis of benzyl 4-azidopiperidine-1-carboxylate is most effectively achieved via nucleophilic substitution of a suitable precursor, such as benzyl 4-hydroxypiperidine-1-carboxylate, which is commercially available. The hydroxyl group is first converted into a better leaving group (e.g., a tosylate or mesylate), which is then displaced by an azide ion.
Detailed Experimental Protocol
Step 1: Tosylation of Benzyl 4-hydroxypiperidine-1-carboxylate
-
In a round-bottom flask under an inert nitrogen atmosphere, dissolve benzyl 4-hydroxypiperidine-1-carboxylate (1.0 eq.) in anhydrous dichloromethane (DCM, 10 mL/g).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.5 eq.) followed by the slow, dropwise addition of p-toluenesulfonyl chloride (1.2 eq.) dissolved in a minimum amount of anhydrous DCM.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 4-6 hours until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding water. Separate the organic layer, wash with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tosylated intermediate, which can often be used in the next step without further purification.
Step 2: Azide Substitution
-
Dissolve the crude tosylated intermediate from Step 1 in anhydrous N,N-dimethylformamide (DMF, 15 mL/g).
-
Add sodium azide (NaN₃, 3.0 eq.) to the solution.
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash thoroughly with water (to remove DMF) and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Step 3: Purification
-
Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes (e.g., 10% to 30% ethyl acetate) to afford benzyl 4-azidopiperidine-1-carboxylate as a pure compound.
Applications in Research and Drug Development
The primary utility of this molecule stems from its bifunctional nature, combining a stable, drug-like scaffold with a reactive handle for bioorthogonal chemistry.
Click Chemistry and Bioconjugation
The terminal azide group is an ideal partner for the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.[3] This reaction enables the covalent attachment of the piperidine scaffold to any molecule bearing a terminal alkyne. This has profound implications:
-
Fluorescent Labeling: The compound can be "clicked" onto alkyne-modified fluorescent dyes to track the distribution of piperidine-containing molecules in cellular systems.[4]
-
PROTACs and ADCs: In targeted protein degradation (PROTACs) or antibody-drug conjugates (ADCs), this molecule can serve as a versatile linker to connect the piperidine-based warhead to the targeting moiety.[]
-
Fragment-Based Drug Discovery (FBDD): It can be used to link a piperidine fragment that binds to one pocket of a protein to another alkyne-containing fragment that binds to an adjacent pocket, creating a more potent and selective lead compound.
Synthesis of Complex Heterocycles
Beyond click chemistry, the azide group is a precursor for other nitrogen-containing functionalities. It can be reduced to a primary amine, which can then be further elaborated, or it can participate in other cycloaddition reactions to generate diverse heterocyclic systems. This makes it a valuable intermediate in synthetic campaigns aimed at creating novel chemical entities.[8]
Critical Safety and Handling Protocols
Organic azides are energetic compounds and must be handled with extreme caution due to their potential to decompose explosively.[9] The stability of an organic azide is often assessed by its carbon-to-nitrogen ratio; this compound (C₁₃H₁₆N₄O₂) has a high carbon content relative to nitrogen, suggesting it is more stable than smaller, nitrogen-rich azides, but stringent safety measures are still mandatory.[9]
Engineering Controls and Personal Protective Equipment (PPE)
-
Fume Hood: All work with organic azides must be conducted in a certified chemical fume hood.[10]
-
Blast Shield: A blast shield must be placed between the experiment and the user, with the fume hood sash positioned as low as possible.[11]
-
PPE: Standard PPE, including a flame-retardant lab coat, safety glasses, and nitrile gloves, is required. A face shield should be considered for higher-risk manipulations.[10]
Safe Handling Practices
-
Avoid Metal: Never use metal spatulas or magnetic stir bars with metal coatings to handle solid azides, as this can form highly shock-sensitive heavy metal azides. Use plastic or ceramic-coated equipment.[9][12]
-
Avoid Friction and Heat: Do not grind, scratch, or subject the compound to shock.[11] Avoid heating the neat compound; if heating is required for a reaction, it should always be done in solution. Purification should be limited to extraction and chromatography; distillation or sublimation of azides is extremely dangerous.[13]
-
Solvent Choice: Never use halogenated solvents like dichloromethane or chloroform in reactions involving azides, as this can lead to the formation of extremely explosive di- and tri-azidomethane.[13]
-
Storage: Store the compound in a cool, dark place, preferably in a refrigerator at 2-8°C, away from acids and metals.[12]
Waste Disposal
-
Dedicated Waste: All azide-containing waste must be collected in a separate, clearly labeled container.[11]
-
No Drain Disposal: Never dispose of azide solutions down the drain, as this can lead to the formation of explosive metal azides in the plumbing.[12]
-
Quenching: Before disposal, it is often best practice to quench the azide functionality. This can be done by reducing it to the corresponding amine with a reagent like triphenylphosphine (Staudinger reaction).
Conclusion
Benzyl 4-azidopiperidine-1-carboxylate is a high-value chemical tool for researchers at the interface of chemistry, biology, and medicine. Its design masterfully combines a pharmaceutically relevant piperidine core with the synthetic versatility of an azide group. This enables its seamless integration into advanced drug discovery workflows, particularly those leveraging the power and specificity of click chemistry. While its synthesis and application are straightforward, the energetic nature of the azide moiety demands an unwavering commitment to rigorous safety protocols. This guide provides the foundational knowledge for scientists to harness the potential of this compound both effectively and safely in their research endeavors.
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